Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride typically involves the reaction of pyrimidine derivatives with ethyl acetate under specific conditions. One common method includes the use of carboxylic acid chlorides and bases under reflux conditions. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory effects and other biological activities.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-acetate: This compound has similar structural features and chemical properties.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its anti-fibrotic activities.
Uniqueness
Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
ethyl 2-pyrimidin-5-ylacetate;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)3-7-4-9-6-10-5-7;/h4-6H,2-3H2,1H3;1H |
InChI Key |
PLVZWJFNWWQZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1.Cl |
Origin of Product |
United States |
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